4-(Chloromethyl)-1-methylpiperidine hydrochloride 4-(Chloromethyl)-1-methylpiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1182284-45-2
VCID: VC3751799
InChI: InChI=1S/C7H14ClN.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H
SMILES: CN1CCC(CC1)CCl.Cl
Molecular Formula: C7H15Cl2N
Molecular Weight: 184.1 g/mol

4-(Chloromethyl)-1-methylpiperidine hydrochloride

CAS No.: 1182284-45-2

Cat. No.: VC3751799

Molecular Formula: C7H15Cl2N

Molecular Weight: 184.1 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-1-methylpiperidine hydrochloride - 1182284-45-2

Specification

CAS No. 1182284-45-2
Molecular Formula C7H15Cl2N
Molecular Weight 184.1 g/mol
IUPAC Name 4-(chloromethyl)-1-methylpiperidine;hydrochloride
Standard InChI InChI=1S/C7H14ClN.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6H2,1H3;1H
Standard InChI Key NIXLUDKORJXUEV-UHFFFAOYSA-N
SMILES CN1CCC(CC1)CCl.Cl
Canonical SMILES CN1CCC(CC1)CCl.Cl

Introduction

Physical and Chemical Properties

General Properties

While specific data for the hydrochloride salt is limited in the available literature, we can infer certain properties based on typical characteristics of hydrochloride salts and the properties of related compounds. Based on the structural features of similar compounds, 4-(Chloromethyl)-1-methylpiperidine hydrochloride likely appears as a crystalline solid, with improved water solubility compared to its free base form.

Physical Constants

Table 1: Estimated Physical Properties of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride*

PropertyValueNotes
Physical appearanceCrystalline solidTypical for hydrochloride salts
Molecular weight184.10 g/molCalculated from free base + HCl
Water solubilityHighCharacteristic of hydrochloride salts
StabilityStable under normal conditionsMay be hygroscopic
pH (aqueous solution)AcidicTypical for hydrochloride salts

*Note: These properties are estimated based on the general characteristics of hydrochloride salts and similar compounds, as specific experimental data for this compound is limited in the current literature.

Synthesis and Preparation Methods

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared from the free base through a straightforward acid-base reaction:

  • The free base (4-(Chloromethyl)-1-methylpiperidine) is dissolved in an appropriate anhydrous solvent such as diethyl ether, tetrahydrofuran, or dichloromethane.

  • Anhydrous hydrogen chloride (HCl) is bubbled through the solution or added as a solution in an appropriate solvent until the reaction is complete.

  • The resulting precipitate is filtered, washed with an appropriate solvent, and dried under controlled conditions to yield 4-(Chloromethyl)-1-methylpiperidine hydrochloride.

This salt formation method is analogous to procedures used for similar piperidine derivatives and represents a standard approach in pharmaceutical chemistry for improving the stability and solubility of amine compounds.

Applications and Research Uses

Chemical Research Applications

The reactive chloromethyl group makes this compound particularly useful in organic synthesis as a building block for more complex structures. Potential applications include:

  • Alkylation reactions where the chloromethyl group serves as an electrophile

  • Formation of carbon-carbon bonds through various coupling reactions

  • Introduction of the methylpiperidine moiety into larger molecular scaffolds

Biological Activity and Pharmacology

Structure-Activity Relationships

The piperidine scaffold found in this compound is known to interact with various biological targets. The positioning of the chloromethyl group at the 4-position and the methyl group at the nitrogen likely influence:

  • Receptor binding affinity and selectivity

  • Lipophilicity and membrane permeability

  • Metabolic stability and clearance pathways

These structural features would be expected to contribute to the compound's potential pharmacological profile in ways distinct from other piperidine derivatives.

Comparison with Related Compounds

Comparison with the Free Base

The hydrochloride salt differs from the free base (4-(Chloromethyl)-1-methylpiperidine) in several important ways:

PropertyFree BaseHydrochloride Salt
Physical stateLikely liquidCrystalline solid
Water solubilityLimitedSignificantly higher
StabilityMay be susceptible to oxidationGenerally more stable
HandlingMay require inert atmosphereTypically more robust
Application in synthesisUsed in non-aqueous mediaPreferred for aqueous reactions

Comparison with 4-Chloro-1-methylpiperidine

As previously noted, 4-(Chloromethyl)-1-methylpiperidine differs structurally from 4-Chloro-1-methylpiperidine. These structural differences result in distinct properties:

Property4-Chloro-1-methylpiperidine4-(Chloromethyl)-1-methylpiperidine
Molecular formulaC6H12ClN C7H14ClN
Molecular weight133.62 g/mol 147.64 g/mol
ReactivityChlorine directly on ringMore reactive chloromethyl group
ApplicationsHistamine H4 receptor antagonists Potential broader applications due to reactive group

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